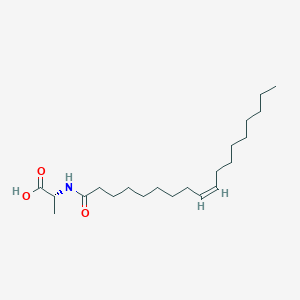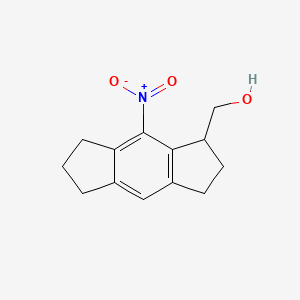
(8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol: is an organic compound with a complex structure that includes a nitro group and a methanol group attached to a hexahydro-s-indacene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol typically involves multiple steps:
Formation of the Hexahydro-s-indacene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in aprotic solvents.
Major Products
Oxidation: (8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)formaldehyde or (8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)carboxylic acid.
Reduction: (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol exerts its effects depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, leading to changes in cellular processes.
Chemical Reactions: Acts as a reactant or intermediate in various chemical transformations, influencing the outcome of the reactions.
Comparison with Similar Compounds
Similar Compounds
(8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
- The presence of both a nitro group and a methanol group in (8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol makes it unique compared to its analogs, providing distinct reactivity and potential applications.
Properties
IUPAC Name |
(8-nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-7-10-5-4-9-6-8-2-1-3-11(8)13(12(9)10)14(16)17/h6,10,15H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCRGDSOQYBTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(CC3)CO)C(=C2C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
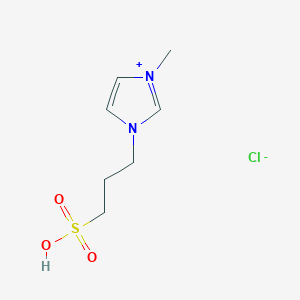
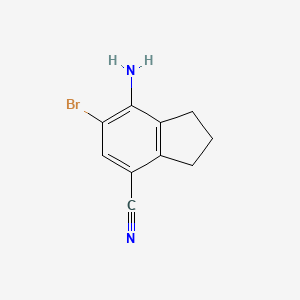

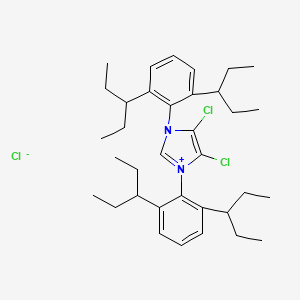
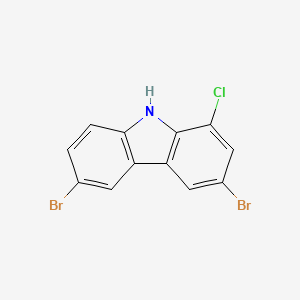
![(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride](/img/structure/B8200678.png)
![3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200686.png)
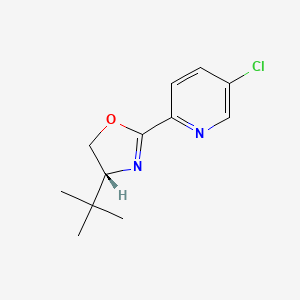
![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide](/img/structure/B8200703.png)
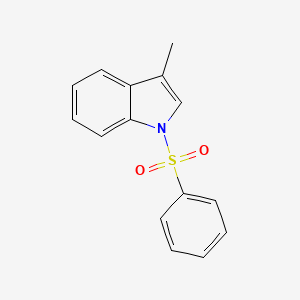
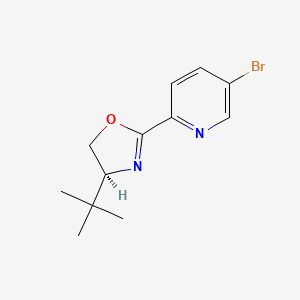
![N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8200719.png)

